3-(Pyrrolidin-1-ylmethylene)pentane-2,4-dione
Description
Properties
IUPAC Name |
3-(pyrrolidin-1-ylmethylidene)pentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8(12)10(9(2)13)7-11-5-3-4-6-11/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNYOYHRUJORSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CN1CCCC1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-ylmethylene)pentane-2,4-dione typically involves the condensation of pyrrolidine with pentane-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-1-ylmethylene)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties:
Recent studies have indicated that derivatives of 3-(Pyrrolidin-1-ylmethylene)pentane-2,4-dione exhibit promising anticancer activity. For instance, compounds synthesized from this precursor have been tested against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics. The mechanism often involves the induction of apoptosis in cancer cells through pathways that may include the inhibition of key enzymes involved in cell proliferation and survival .
Antimicrobial Activity:
Research has also highlighted the potential of this compound in developing antimicrobial agents. Its derivatives have shown effectiveness against Gram-positive bacteria and drug-resistant fungal strains. The structure-activity relationship (SAR) studies suggest that modifications to the pyrrolidine ring can enhance antimicrobial efficacy, making it a candidate for further exploration in pharmaceutical applications .
Organic Synthesis
Synthesis of Pyrrole Derivatives:
this compound serves as a versatile building block for synthesizing various pyrrole derivatives. A notable method involves a three-component reaction using phenacyl bromides and amines in an aqueous medium with DABCO as a catalyst. This approach not only simplifies the synthesis but also yields products with high purity and yield (up to 84%) without toxic byproducts .
| Reaction Components | Conditions | Yield |
|---|---|---|
| Phenacyl bromide + Amine + Dione | Aqueous medium with DABCO at 60°C | 84% |
Development of Functionalized Compounds:
The compound is also utilized to create functionalized derivatives that can be tailored for specific applications in medicinal chemistry or material science. The ability to modify substituents on the pyrrolidine ring allows for the exploration of new pharmacological profiles and enhanced biological activities .
Analytical Techniques
Chromatographic Applications:
In analytical chemistry, this compound can be effectively separated and analyzed using High Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method has been developed that utilizes acetonitrile and water as mobile phases, allowing for efficient separation and quantification of this compound in various samples. This method is particularly useful for pharmacokinetic studies where accurate measurement of compound concentrations is critical .
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer potential of several derivatives synthesized from this compound against A549 lung cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 50 µM when compared to control treatments, suggesting its potential as a lead compound in anticancer drug development .
Case Study 2: Synthesis Optimization
In another investigation focused on optimizing the synthesis of pyrrole derivatives from this compound, researchers demonstrated that varying the reaction conditions (temperature and solvent) significantly impacted yield and purity. The use of an aqueous medium was found to be particularly advantageous for minimizing environmental impact while maximizing product yield .
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-ylmethylene)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
Alkyl-Substituted Derivatives
- 3-Ethyl-2,4-pentanedione (CAS: N/A): Features an ethyl group at the C3 position. This alkyl substitution reduces polarity compared to the parent diketone, as evidenced by lower hydrogen bond basicity. It exists as a tautomeric mixture and is used in coordination chemistry .
- 3-Butylidene-2,4-pentanedione : Synthesized via FeCl₂-catalyzed condensation of pentane-2,4-dione with aldehydes. The extended alkyl chain increases hydrophobicity, affecting solubility in polar solvents .
Fluorinated Derivatives
- 1,1,1-Trifluoropentane-2,4-dione: The trifluoromethyl group introduces significant hydrogen bond acidity (unlike non-fluorinated derivatives) and enhances electrophilicity. This compound is used in synthesizing trifluoromethylated heterocycles .
- Hexafluoropentan-2,4-dione : Exhibits dual hydrogen bond acidity and basicity, making it highly reactive in solvent-mediated reactions .
Aromatic and Heterocyclic Derivatives
- 3-(2-Thienylmethylene)pentane-2,4-dione : Incorporates a thiophene ring, enhancing π-conjugation and enabling applications in optoelectronic materials. Its reactivity in cyclocondensation reactions surpasses aliphatic derivatives .
- 3-(Pyren-1-ylmethyl)pentane-2,4-dione : The pyrene moiety facilitates π-stacking interactions, making it suitable for metal-organic frameworks (MOFs) and luminescent complexes .
Sulfur-Containing Derivatives
- 3-[Bis(ethylthio)methylene]pentane-2,4-dione : Acts as an odorless thiol equivalent in Thia-Michael addition reactions. Its sulfur atoms enable nucleophilic cleavage in aqueous acidic conditions, releasing reactive thiols .
Physicochemical Properties
Biological Activity
3-(Pyrrolidin-1-ylmethylene)pentane-2,4-dione, also known as a pyrrolidine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrrolidine ring attached to a pentanedione backbone. This structural configuration is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. It may function as an enzyme inhibitor or modulator, influencing biochemical pathways critical for cellular function. The specific mechanisms can vary based on the target tissue or cell type.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that related compounds exhibit antimicrobial properties against multidrug-resistant pathogens. The structure of this compound suggests potential efficacy in this area .
- Anticancer Properties : Similar derivatives have demonstrated cytotoxic effects in various cancer cell lines. For instance, compounds with similar structures have been tested against A549 lung cancer cells, showing promising results in inhibiting cell proliferation .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on derivatives of pyrrolidine compounds revealed that modifications to the pentanedione structure can enhance anticancer activity. Specifically, derivatives were synthesized and tested for their ability to induce apoptosis in cancer cells. The findings suggest that the introduction of specific functional groups can significantly increase the potency of these compounds against various cancer types .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of pyrrolidine derivatives against resistant strains of bacteria. The compound was tested at varying concentrations to determine its minimum inhibitory concentration (MIC). Results indicated that certain derivatives significantly inhibited bacterial growth, highlighting the potential for developing new antimicrobial agents from this chemical scaffold .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Pyrrolidin-1-ylmethylene)pentane-2,4-dione, and how can reaction yields be optimized?
- The compound can be synthesized via C-arylation reactions using CuO nanoparticles as catalysts under ligand-free conditions. For example, iodobenzene reacts with pentane-2,4-dione derivatives to yield aryl-substituted products with ~80% efficiency. Key parameters include reaction time (6–12 hours), temperature (80–100°C), and stoichiometric ratios of aryl halides to diketones .
- Alternative methods involve electrophilic cyclization, where 3-(2-iodobenzyl)pentane-2,4-dione reacts with alkynes (e.g., 1-ethynylbenzene) to form indene derivatives in 93% yield. Optimize by controlling solvent polarity and using Pd/Cu catalysts .
Q. What analytical techniques are essential for characterizing this compound and its derivatives?
- Structural determination : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond lengths and angles, as demonstrated for 3-(4-azidophenyl)pentane-2,4-dione (space group P1, Z = 2) .
- Spectroscopy : Use / NMR to confirm regioselectivity in aryl-substituted derivatives (e.g., δ 16.86 ppm for enolic protons) and IR to identify carbonyl stretches (~1700 cm) .
Q. What safety protocols are required when handling this compound in the laboratory?
- Avoid inhalation and skin contact due to acute toxicity risks (e.g., respiratory irritation, nausea). Use fume hoods, PPE (gloves, lab coats), and emergency showers. Store in airtight containers away from oxidizers, bases, and ignition sources .
- Decontaminate spills with inert adsorbents (e.g., vermiculite) and dispose of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How can this compound act as a ligand in coordination chemistry, and what factors influence its binding mode?
- The compound’s diketone moiety enables chelation with transition metals (e.g., Cu, Mg) to form octahedral complexes. Substituents on the pyrrolidine ring modulate steric and electronic effects, as seen in bimetallic polymers with Ag salts. Optimize by varying solvent polarity and counterion choice .
- Structural flexibility allows it to act as a ditopic ligand, bridging metals via both carbonyl and pyrrolidine groups. Characterize complexes using SC-XRD and cyclic voltammetry .
Q. What mechanistic insights explain its role as a thiol equivalent in thioacetalization reactions?
- Under acidic conditions (e.g., DBSA in water), the compound undergoes cleavage to generate transient thiols, which participate in Thia-Michael additions with α,β-unsaturated ketones. Monitor reaction progress via NMR to track thiol intermediate formation .
- Compare reactivity with traditional thiols (e.g., 1,3-propanedithiol) by evaluating yield differences (~85% vs. ~75%) and side-product profiles (e.g., disulfide formation) .
Q. How can researchers resolve contradictions in catalytic efficiency across different reaction systems?
- Case study : CuO nanoparticles yield 80% efficiency in C-arylation , while Pd/Cu systems achieve 93% in electrophilic cyclization . Analyze discrepancies by comparing activation energies (via DFT calculations) and catalyst surface properties (e.g., TEM for nanoparticle size distribution).
- Use kinetic studies (e.g., Eyring plots) to identify rate-limiting steps and optimize solvent/base combinations .
Q. What strategies enhance the compound’s application in synthesizing bioactive derivatives?
- Functionalize the pyrrolidine ring with electron-withdrawing groups (e.g., nitro, cyano) to improve antimicrobial activity. Assess bioactivity via MIC assays against S. aureus and E. coli .
- Derivatize the diketone moiety to form β-keto sulfides (e.g., via Thia-Michael addition) and screen for enzyme inhibition (e.g., COX-2) using molecular docking and in vitro assays .
Methodological Guidance
Q. How to design experiments for optimizing solvent systems in reactions involving this compound?
- Screen solvents (water, DMSO, THF) using a Design of Experiments (DoE) approach. For aqueous reactions, add surfactants (e.g., DBSA) to improve solubility .
- Monitor polarity effects via Kamlet-Taft parameters and correlate with reaction yields .
Q. What computational tools are recommended for predicting reactivity and stability?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
